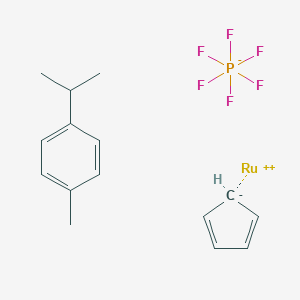
Hexafluorophosphate de cyclopentadiényl(P-cymène)ruthénium (II), min. 98
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a ruthenium complex with the molecular formula C15H19Ru · PF6 . It is often used as a catalyst in various chemical reactions .
Synthesis Analysis
The synthesis of similar ruthenium complexes has been reported in the literature . For instance, water-soluble ruthenium (II) mononuclear complexes were synthesized from the reaction of the organometallic Lewis acid [CpRu (CO) 2 ]BF 4 with amine ligands at room temperature .
Molecular Structure Analysis
The molecular structure of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is characterized by a ruthenium atom coordinated to a cyclopentadienyl ring and a p-cymene molecule . The exact mass of the compound is 446.017197 g/mol .
Chemical Reactions Analysis
Ruthenium complexes, including Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate, have been shown to exhibit high catalytic activity in various chemical reactions . For example, they have been used as homogeneous catalysts in styrene oxidation .
Physical And Chemical Properties Analysis
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a powder with a melting point of 83-84 °C . It has a molecular weight of 445.3 g/mol .
Applications De Recherche Scientifique
Catalyseur dans les réactions chimiques
L'hexafluorophosphate de cyclopentadiényl(P-cymène)ruthénium (II) est souvent utilisé comme catalyseur dans diverses réactions chimiques . Sa structure unique lui permet de faciliter une large gamme de réactions, ce qui en fait un outil polyvalent dans le domaine de la chimie .
Synthèse de complexes de ruthénocène
Ce composé est utilisé comme réactif pour la synthèse de complexes de ruthénocène . Ces complexes ont diverses applications dans le domaine de la chimie organométallique et de la catalyse .
Agents antitumoraux
La recherche a montré que les complexes de p-cymène de ruthénium(II), tels que l'hexafluorophosphate de cyclopentadiényl(P-cymène)ruthénium (II), peuvent agir comme agents antitumoraux . Ils ont été évalués pour leurs effets cytotoxiques sur diverses lignées de cellules cancéreuses .
Mécanisme D'action
Target of Action
Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a ruthenium complex that has been studied for its potential anticancer properties . The primary targets of this compound are cancer cells, particularly colorectal cancer cells . It interacts with these cells and induces changes that lead to cell death .
Mode of Action
The compound interacts with cancer cells by binding to specific sites and inducing changes in the cell’s normal functions . This interaction leads to decreased cell proliferation, induced cell cycle arrest, and increased apoptosis . The exact binding sites and the nature of these interactions are still under investigation.
Biochemical Pathways
The compound affects several biochemical pathways in cancer cells. It has been shown to inhibit the MEK/ERK and PI3K/AKT signaling pathways . These pathways are involved in cell proliferation and survival, so their inhibition leads to decreased cell growth and increased cell death .
Result of Action
The result of the action of Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate is a decrease in the viability of cancer cells . It achieves this by decreasing cell proliferation, inducing cell cycle arrest, and increasing apoptosis . Additionally, it leads to a decrease in cellular clonogenic ability and cell migration, which is associated with the disruption of F-actin cytoskeleton integrity .
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Cyclopentadienyl(P-cymene)ruthenium (II) hexafluorophosphate involves the reaction of ruthenium trichloride with cyclopentadienyl sodium in tetrahydrofuran solvent, followed by the addition of p-cymene and hexafluorophosphate.", "Starting Materials": [ "Ruthenium trichloride", "Cyclopentadienyl sodium", "Tetrahydrofuran", "P-cymene", "Hexafluorophosphate" ], "Reaction": [ "Dissolve ruthenium trichloride in tetrahydrofuran", "Add cyclopentadienyl sodium to the solution", "Heat the mixture at reflux for several hours", "Cool the mixture and filter off any solids", "Add p-cymene to the filtrate", "Add hexafluorophosphate to the solution", "Stir the mixture for several hours", "Filter off any solids and wash with diethyl ether", "Dry the product under vacuum" ] } | |
Numéro CAS |
147831-75-2 |
Formule moléculaire |
C15H19F6PRu |
Poids moléculaire |
445.3 g/mol |
Nom IUPAC |
cyclopenta-1,3-diene;1-methyl-4-propan-2-ylbenzene;ruthenium(2+);hexafluorophosphate |
InChI |
InChI=1S/C10H14.C5H5.F6P.Ru/c1-8(2)10-6-4-9(3)5-7-10;1-2-4-5-3-1;1-7(2,3,4,5)6;/h4-8H,1-3H3;1-5H;;/q;2*-1;+2 |
Clé InChI |
XNXXUUTVNMJHCD-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
SMILES |
CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
SMILES canonique |
CC1=CC=C(C=C1)C(C)C.[CH-]1C=CC=C1.F[P-](F)(F)(F)(F)F.[Ru+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




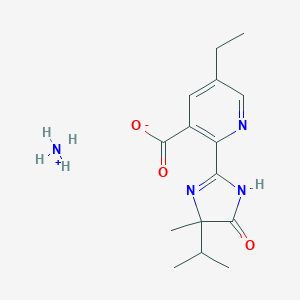


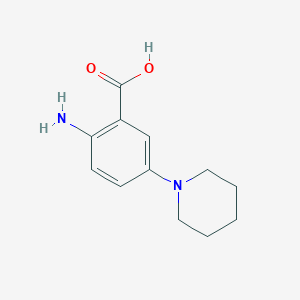
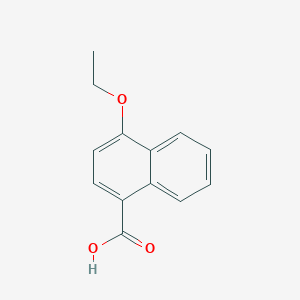
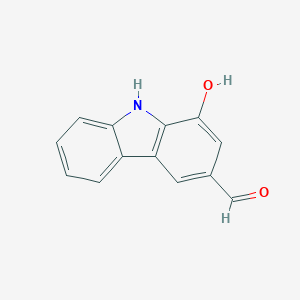

![Ethyl 2-(1,4-dioxaspiro[4.5]decan-8-ylidene)propanoate](/img/structure/B169629.png)
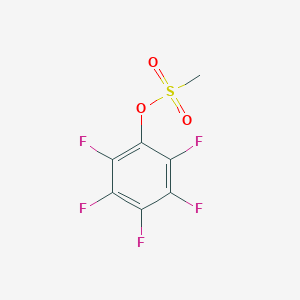
![7-Benzyl-1,4-dioxa-7-aza-spiro[4.5]decane](/img/structure/B169633.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B169639.png)

